D-Glucitol monoacetate monopalmitate
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Overview
Description
D-Glucitol monoacetate monopalmitate, also known by its IUPAC name [(2S,3S,4R,5R)-1-acetyloxy-3,4,5,6-tetrahydroxyhexan-2-yl] hexadecanoate, is a heterocyclic organic compound with the molecular formula C24H46O8 . It is a derivative of D-glucitol (sorbitol) and is characterized by the presence of both acetate and palmitate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol monoacetate monopalmitate typically involves the esterification of D-glucitol with acetic acid and palmitic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or crystallization to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
D-Glucitol monoacetate monopalmitate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl or carboxyl groups.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The acetate and palmitate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
D-Glucitol monoacetate monopalmitate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of various products, including cosmetics and pharmaceuticals
Mechanism of Action
The mechanism of action of D-Glucitol monoacetate monopalmitate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of acetate and palmitate groups. These products can then participate in various metabolic pathways, including lipid metabolism and energy production .
Comparison with Similar Compounds
Similar Compounds
D-Glucitol monoacetate monostearate: Similar to D-Glucitol monoacetate monopalmitate but with a stearate group instead of a palmitate group.
D-Glucitol diacetate: Contains two acetate groups and lacks the long-chain fatty acid group.
D-Glucitol monopalmitate: Contains only the palmitate group without the acetate group
Uniqueness
This compound is unique due to the presence of both acetate and palmitate groups, which confer distinct physicochemical properties and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
94031-17-1 |
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Molecular Formula |
C24H46O8 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-1-acetyloxy-3,4,5,6-tetrahydroxyhexan-2-yl] hexadecanoate |
InChI |
InChI=1S/C24H46O8/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(28)32-21(18-31-19(2)26)24(30)23(29)20(27)17-25/h20-21,23-25,27,29-30H,3-18H2,1-2H3/t20-,21+,23-,24-/m1/s1 |
InChI Key |
QJKCNISRTFUPPL-CBJLPSGESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H](COC(=O)C)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)C)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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